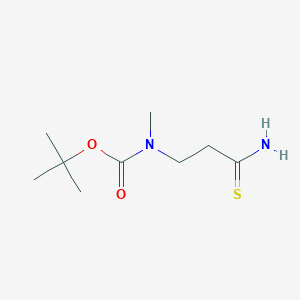

tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate

Beschreibung

BenchChem offers high-quality tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-(3-amino-3-sulfanylidenepropyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c1-9(2,3)13-8(12)11(4)6-5-7(10)14/h5-6H2,1-4H3,(H2,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJQGJIMJWMBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate is a compound of interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₈H₁₅N₃O₂S

- Molecular Weight : 189.29 g/mol

Tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate exhibits biological activity primarily through its ability to form covalent bonds with enzymes. This interaction can inhibit enzyme activity, thereby affecting various biochemical pathways essential for cellular function. The specific targets and pathways involved may vary based on the biological context in which the compound is applied .

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of specific proteases. For instance, it has been tested against the SARS-CoV 3CL protease, revealing promising inhibitory activity. The IC₅₀ values for several derivatives have been documented, showcasing their effectiveness in inhibiting this critical viral enzyme .

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| Compound A | 10.7 | SARS-CoV 3CL protease |

| Compound B | 15.3 | Other proteases |

Case Studies

-

SARS-CoV Protease Inhibition :

A study conducted by researchers evaluated the inhibitory effects of various carbamate derivatives on SARS-CoV proteases. The findings indicated that modifications to the carbamate structure could enhance inhibitory potency, making it a candidate for further drug development . -

Neuroprotective Effects :

Another investigation focused on the neuroprotective properties of carbamate derivatives, including tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate. The results suggested that these compounds could mitigate neurodegeneration in cellular models, potentially offering therapeutic avenues for neurodegenerative diseases .

Drug Development

The compound's structural features have positioned it as a valuable precursor in pharmaceutical synthesis. Its ability to interact with biological targets makes it suitable for developing new drugs aimed at treating viral infections and neurodegenerative disorders .

Agrochemical Potential

Beyond medicinal applications, there is growing interest in using such carbamate derivatives in agrochemicals. Their efficacy in inhibiting specific biological pathways can be harnessed to develop effective pesticides or herbicides, contributing to agricultural advancements .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate has been explored for its potential therapeutic effects. Its structure allows for modifications that can enhance biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of carbamates can exhibit significant antimicrobial properties. For instance, research on similar compounds has shown efficacy against various bacterial strains, suggesting that tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate may also possess such properties.

Potential as a Drug Candidate

The compound's ability to modulate biological pathways makes it a candidate for further drug development. Its structure can be optimized to enhance affinity for specific biological targets, potentially leading to new treatments for infections or other diseases.

Agricultural Applications

In agriculture, carbamate derivatives are often used as pesticides due to their ability to inhibit certain enzymes in pests.

Insecticidal Properties

Research indicates that compounds similar to tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate can act as effective insecticides. The mechanism typically involves the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis of the insect.

| Study | Compound Tested | Target Pest | Efficacy |

|---|---|---|---|

| Various carbamate derivatives | Aphids | High | |

| Various carbamate derivatives | Leafhoppers | Moderate |

This potential makes it valuable for developing environmentally friendly pest control solutions.

Materials Science

Tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate can also find applications in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

The compound can serve as a monomer or additive in polymer formulations. Its unique functional groups allow for the creation of polymers with specific properties, such as increased flexibility or improved resistance to environmental degradation.

| Application | Resulting Property |

|---|---|

| Coatings | Enhanced durability |

| Adhesives | Improved adhesion strength |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of carbamate derivatives demonstrated that compounds with similar structures to tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate showed promising results against common pathogens. These findings suggest further exploration into its potential as an antimicrobial agent.

Case Study 2: Agricultural Use

Research on the insecticidal effects of carbamate compounds highlighted their effectiveness against various agricultural pests. The study concluded that these compounds could be developed into safer alternatives to conventional pesticides, promoting sustainable agricultural practices.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Carbamates typically undergo hydrolysis under acidic or basic conditions. For tert-butyl carbamates:

-

Acidic Hydrolysis : Cleavage of the carbamate group (tert-butyl-O-CO-NR₂) generates tert-butanol and a thiourea intermediate (from the carbamothioyl group).

-

Basic Hydrolysis : Strong bases (e.g., NaOH) may deprotect the carbamate to yield an amine and CO₂/tert-butanol .

Example Reaction Pathway:

Nucleophilic Substitution at the Carbamothioyl Group

The carbamothioyl (-NHCOS-) group can act as a soft nucleophile or participate in thiol-disulfide exchange reactions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkylation | Alkyl halides, room temp. | S-alkyl derivatives (e.g., thioethers) |

| Oxidation | H₂O₂, I₂ | Disulfides or sulfonic acids |

Thermal Stability

Tert-butyl carbamates are thermally labile. At elevated temperatures (>100°C), cleavage of the carbamate group may occur via an SN1 mechanism, forming a tertiary carbocation (tert-butyl⁺) and releasing CO₂ .

Thiocarbonyl Reactivity

The carbamothioyl group may engage in:

-

Metal Coordination : Interaction with transition metals (e.g., Pd, Cu) in catalytic cycles.

-

Thioamide-like Reactions : Similar to thioamides, it could undergo hydrolysis to carboxylic acids under oxidative conditions.

Research Gaps and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.